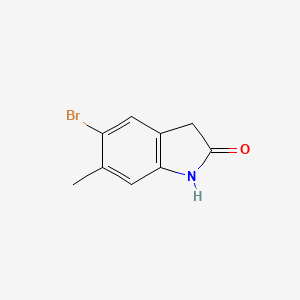
5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a synthetic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to a broader class of heterocyclic organic molecules, which exhibit diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:
Formation of 1,3,4-Thiadiazole Ring:
Starting from appropriate thiosemicarbazides or hydrazine derivatives.
Cyclization with carbon disulfide in the presence of an acidic catalyst.
Formation of Pyrrolidine Core:
Reaction of pyrrolidine-3-carboxylic acid with p-toluidine under appropriate conditions to form an amide bond.
Oxidation of the resultant intermediate to form the 5-oxo derivative.
Functionalization with Propylthio Group:
Substitution reaction with propylthiol in the presence of a base.
Industrial Production Methods: Industrial production follows similar routes but is optimized for larger scale. Continuous flow synthesis and solvent-free conditions might be employed to enhance yield and reduce waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation at the thiadiazole ring or the propylthio group.
Reduction: Possible reduction of the oxo group in the pyrrolidine ring.
Substitution: The propylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or KMnO₄.
Reduction: Employing reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Base-catalyzed reactions using nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidized thiadiazole derivatives.
Reduced pyrrolidine derivatives.
Substituted thiadiazole compounds.
科学的研究の応用
Chemistry:
Used as a building block for synthesizing other complex organic compounds.
Studied for its reactivity and unique chemical properties.
Biology:
Exhibits potential antimicrobial and antifungal activities.
Explored for use as a bioactive molecule in medicinal chemistry.
Medicine:
Investigated for potential as an anti-cancer agent due to its ability to interfere with specific biochemical pathways.
Industry:
Utilized in the production of advanced materials and coatings.
Application in agrochemicals and pesticides.
作用機序
Mechanism:
The compound likely exerts its effects by interacting with specific enzymes or receptors in biological systems.
It may inhibit enzyme activity or block receptor sites, leading to downstream biological effects.
Molecular Targets and Pathways:
Targets include enzymes involved in cellular respiration and DNA replication.
Pathways affected could include those related to oxidative stress and apoptosis.
類似化合物との比較
5-oxo-1-pyrrolidinecarboxamide derivatives.
Other 1,3,4-thiadiazole derivatives with varied substituents.
Compounds with similar backbone structures but different functional groups.
特性
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-3-8-24-17-20-19-16(25-17)18-15(23)12-9-14(22)21(10-12)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCRDJAOPILFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate](/img/structure/B2747748.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
![5-fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2747754.png)
![2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide](/img/structure/B2747755.png)


![N-(5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B2747758.png)
![1-[(2-methyl-1H-indol-5-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2747760.png)



![(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2747766.png)
![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)
![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)
